molecular formula C42H56N4O7 B10784726 Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine CAS No. 150736-68-8

Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine

Cat. No.: B10784726
CAS No.: 150736-68-8
M. Wt: 728.9 g/mol
InChI Key: NAJDZKGRZBLNON-HUIYFVCCSA-N
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Description

Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine is a complex organic compound belonging to the class of hybrid peptides It is characterized by the presence of multiple functional groups, including a morpholine ring, phenyl groups, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine typically involves multiple steps, starting with the protection of amino acids using the Boc group. The key steps include:

    Protection of Amino Acids: The amino acids phenylalanine (phe), valine (val), and morpholine are protected using the Boc group to prevent unwanted reactions during the synthesis.

    Peptide Bond Formation: The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Introduction of the Psi Group: The psi (ψ) group, which is a pseudo-peptide bond, is introduced through a specific reaction involving the hydroxyl group (CH(OH)CH2).

    Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Advanced techniques like automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed for large-scale production and purification.

Chemical Reactions Analysis

Types of Reactions

Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group (CH(OH)CH2) can be oxidized to form a carbonyl group (C=O) using oxidizing agents like PCC or DMP.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Halogens (e.g., Br2), Nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and pseudo-peptides.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in drug design and development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to mimic natural peptides, thereby influencing biological pathways. The psi group (ψ) plays a crucial role in stabilizing the compound’s conformation and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Boc-phepsi(CH(OH)CH2)phe-val-phe
  • Boc-phepsi(CH(OH)CH2)phe-val
  • Boc-phepsi(CH(OH)CH2)phe

Uniqueness

Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties. This structural feature enhances the compound’s stability and binding affinity, making it a valuable tool in various research applications.

Properties

CAS No.

150736-68-8

Molecular Formula

C42H56N4O7

Molecular Weight

728.9 g/mol

IUPAC Name

tert-butyl N-[(3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34?,35+,36+,37+/m1/s1

InChI Key

NAJDZKGRZBLNON-HUIYFVCCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H](C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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